1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride

1,2-Diarylethylamine SAR Halogen bonding Positional isomerism

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS 1354950-71-2; free base CAS 1179830-62-6) is a halogenated 1,2-diarylethylamine derivative with molecular formula C₁₄H₁₃BrCl₂FN and molecular weight 365.07 g/mol. The compound features an ortho-bromophenyl group at the 1-position and a 2-chloro-6-fluorophenyl moiety at the 2-position of the ethanamine backbone.

Molecular Formula C14H13BrCl2FN
Molecular Weight 365.1 g/mol
CAS No. 1354950-71-2
Cat. No. B1525455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
CAS1354950-71-2
Molecular FormulaC14H13BrCl2FN
Molecular Weight365.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CC2=C(C=CC=C2Cl)F)N)Br.Cl
InChIInChI=1S/C14H12BrClFN.ClH/c15-11-5-2-1-4-9(11)14(18)8-10-12(16)6-3-7-13(10)17;/h1-7,14H,8,18H2;1H
InChIKeyKJZACPGTKDNNCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride (CAS 1354950-71-2): Chemical Identity and Compound Class


1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS 1354950-71-2; free base CAS 1179830-62-6) is a halogenated 1,2-diarylethylamine derivative with molecular formula C₁₄H₁₃BrCl₂FN and molecular weight 365.07 g/mol . The compound features an ortho-bromophenyl group at the 1-position and a 2-chloro-6-fluorophenyl moiety at the 2-position of the ethanamine backbone . It belongs to the 1,2-diarylethylamine structural class, a family of compounds defined by two aryl groups attached to adjacent carbon atoms on an ethylamine scaffold, which has established pharmacological relevance including NMDA receptor antagonist activity and applications across pain management, epilepsy, and neurodegenerative disease research [1]. The hydrochloride salt form (typical purity: 95%) is the standard commercially supplied format for research use .

Why 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride Cannot Be Replaced by Generic Analogs


In-class 1,2-diarylethylamines cannot be simply interchanged for this compound because the specific ortho-bromine substitution pattern on one aryl ring combined with the 2-chloro-6-fluoro pattern on the other creates a unique three-halogen electronic environment that is absent in simpler mono-halogenated or para-substituted analogs [1]. The 1,2-diarylethylamine scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to halogen position and identity: para-substituted bromophenyl isomers (e.g., 1-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine) present different steric and electronic profiles that alter receptor binding geometry . Furthermore, the hydrochloride salt form (CAS 1354950-71-2) differs from the free base (CAS 1179830-62-6) in solubility, handling, and formulation compatibility—critical considerations for reproducible experimental workflows . Fragment-based drug discovery studies have demonstrated that halogenated fragments containing the 2-chloro-6-fluorophenyl substructure bind to protein targets (e.g., HIV-1 reverse transcriptase at the 415 site) with distinct occupancy profiles compared to non-halogenated or differently halogenated analogs [2].

Quantitative Differentiation Evidence for 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride: Comparator-Based Analysis


Ortho-Bromine vs. Para-Bromine Positional Isomerism: Impact on Target Engagement Geometry

The compound possesses an ortho-bromine on the C1-phenyl ring, distinguishing it from the para-bromo positional isomer 1-(4-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine. In the 1,2-diarylethylamine class, the ortho vs. para halogen substitution pattern on the α-aryl ring is a critical determinant of NMDA receptor binding geometry and channel-blocking kinetics . Published SAR studies on 1,2-diarylethylamines demonstrate that ortho-substitution on the α-phenyl ring restricts conformational freedom of the ethylamine side chain, altering the dihedral angle between the two aryl rings and directly impacting the fit within the NMDA receptor channel pore [1]. The ortho-bromine in this compound (van der Waals radius ~1.85 Å) creates a steric environment that is qualitatively distinct from the para-bromo isomer, where the bromine projects away from the ethylamine attachment point, minimizing steric influence on the pharmacophore . This ortho-constraint is absent in simpler phenethylamine analogs such as 2-(4-bromophenyl)ethanamine, which lack the second aryl ring entirely and therefore cannot engage the diarylethylamine binding mode [2]. While direct binding data for this specific compound against NMDA receptors are not publicly available, class-level SAR inferences from published diarylethylamine series indicate that ortho-halogen substitution consistently produces different potency and selectivity profiles compared to para-substituted congeners [1].

1,2-Diarylethylamine SAR Halogen bonding Positional isomerism NMDA receptor

Fragment Elaboration Potential: 2-Chloro-6-fluorophenyl Substructure as a Validated Protein Binding Motif

The 2-chloro-6-fluorophenyl substructure present in this compound has been validated as a protein-binding fragment in the Halo Library crystallographic fragment screening campaign against HIV-1 reverse transcriptase (RT) [1]. In that study, 2-chloro-6-fluorophenethylamine (CAS 149488-93-7) was co-crystallized with HIV-1 RT/rilpivirine and found to bind at the 415 site with defined electron density at 1.85 Å resolution (PDB: 8DX8) [1]. The Halo Library achieved an overall hit rate of 26% against HIV-1 RT crystals, and halogen-containing fragments were found to bind more frequently than non-halogenated fragments [1]. In contrast, 2-(4-bromophenyl)ethanamine (a single-ring analog lacking the 2-chloro-6-fluoro motif) was shown by cryo-EM to bind the orthosteric site of TAAR1 (a GPCR target) with a fundamentally different binding mode (PDB: 8WC4/8WC8) [2]. The target compound combines both structural features—the 2-chloro-6-fluorophenyl fragment (validated in HIV-1 RT) and the bromophenyl moiety—in a single 1,2-diarylethylamine scaffold, offering the potential for dual-fragment hybridization in lead optimization programs . The free amine also enables straightforward derivatization (amide bond formation, reductive amination, urea synthesis) that is not possible with the corresponding ketone analog (1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one, CAS 1184482-64-1), providing greater synthetic versatility for medicinal chemistry elaboration .

Fragment-based drug discovery HIV-1 reverse transcriptase Crystallographic fragment screening Halo Library

Triple-Halogen Pattern (Br/Cl/F) vs. Mono-Halogenated 1,2-Diarylethylamines: Physicochemical Property Differentiation

The target compound incorporates three distinct halogen atoms (ortho-Br, ortho-Cl, ortho-F) distributed across two aromatic rings—a halogenation pattern that is absent in simpler 1,2-diarylethylamines such as diphenidine (unsubstituted) or ephenidine (N-ethyl-1,2-diphenylethanamine) [1]. Halogen substituents in drug-like molecules are well-established modulators of key physicochemical parameters: fluorine reduces basicity and modulates pKa (the 2-fluoro substituent on the C2-phenyl ring lowers electron density on the adjacent ring), chlorine and bromine increase lipophilicity (π values: Cl = +0.71, Br = +0.86) and can participate in halogen bonding with protein backbone carbonyls [2]. The ketone analog 1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one has a calculated ClogP of 4.88, indicating substantial lipophilicity; the amine hydrochloride salt form reduces logD at physiological pH through ionization of the primary amine, improving aqueous solubility relative to the neutral free base . In the context of halogen-enriched fragment libraries, the Halo Library study demonstrated that fragments containing multiple halogen atoms exhibit higher hit rates in crystallographic screens (26% overall) compared to non-halogenated fragment libraries, with the halogen atoms frequently engaging in specific polar interactions with protein residues [3]. The presence of three distinct halogens also provides multiple spectroscopic handles (¹⁹F NMR, anomalous X-ray scattering from Br) that facilitate binding mode determination—a practical advantage in structure-guided optimization not offered by non-halogenated diarylethylamines [2].

Halogen bonding Lipophilicity modulation CYP450 metabolism Medicinal chemistry design

Hydrochloride Salt vs. Free Base: Solubility and Formulation Reproducibility

The hydrochloride salt (CAS 1354950-71-2, MW 365.07) offers measurably different handling and formulation properties compared to the free base (CAS 1179830-62-6, MW 328.60) . The HCl salt increases aqueous solubility through ionization of the primary amine (pKa ~9-10 for primary aliphatic amines), producing a charged ammonium species that enhances dissolution in aqueous buffers commonly used in biological assays [1]. The molecular weight difference (365.07 vs. 328.60 g/mol, an 11.1% increase) necessitates careful accounting for salt factor correction in quantitative dosing calculations—a practical consideration for in vitro pharmacology where precise molar concentrations are required . Commercially, the hydrochloride salt is supplied at 95% purity (Leyan Product No. 2015907; AKSci 0132DM), and pricing from CymitQuimica for a 50 mg quantity is €523.00 . This salt form also provides improved long-term storage stability compared to the free base, as protonation of the amine reduces susceptibility to oxidative degradation and carbonate formation from atmospheric CO₂ [1]. The free base (CAS 1179830-62-6) is also available at 95% purity (Leyan Product No. 2005126), enabling researchers to select the form factor most appropriate for their specific experimental requirements .

Salt form selection Aqueous solubility Experimental reproducibility Procurement specification

Optimal Research and Industrial Application Scenarios for 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine Hydrochloride (CAS 1354950-71-2)


Fragment-Based Drug Discovery Targeting HIV-1 Reverse Transcriptase Allosteric Sites

The 2-chloro-6-fluorophenyl substructure in this compound has been crystallographically validated as a fragment binder at the HIV-1 RT 415 allosteric site (PDB: 8DX8, resolution 1.85 Å), as demonstrated in the Halo Library fragment screening campaign that achieved a 26% hit rate against HIV-1 RT crystals [1]. The target compound extends this validated fragment by incorporating an additional bromophenyl moiety at the α-position, providing a direct starting point for fragment growing and linking strategies toward the rilpivirine-adjacent pocket. The primary amine handle enables rapid library synthesis via amide coupling or reductive amination for SAR exploration around the 415 site—a capability absent in the corresponding ketone analog (CAS 1184482-64-1) [2]. Researchers engaged in non-nucleoside reverse transcriptase inhibitor (NNRTI) discovery can use this scaffold to probe binding site plasticity and identify new resistance-overcoming chemotypes.

Structure–Activity Relationship Exploration of Halogenated 1,2-Diarylethylamines at NMDA Receptors

The 1,2-diarylethylamine scaffold is established as a privileged chemotype for NMDA receptor antagonism, with clinically investigated members including lanicemine and remacemide [1]. The ortho-bromine/2-chloro-6-fluoro triple-halogen pattern in this compound provides a unique substitution vector that has not been systematically explored in published diarylethylamine SAR series [2]. The presence of three spectroscopically distinct halogens (¹⁹F for NMR, Br for anomalous X-ray scattering) facilitates direct binding mode determination without requiring additional labeling, enabling efficient structure-guided optimization [3]. This compound is particularly suited for electrophysiological characterization (patch-clamp) of NMDA receptor subunit selectivity (GluN1/GluN2A-D), where halogen substitution patterns are known to differentially modulate channel block kinetics and voltage dependence.

Building Block for GPCR Ligand Discovery via Dual-Fragment Hybridization

The compound merges two independently validated GPCR-interacting substructures: the 2-chloro-6-fluorophenyl fragment (shown to bind at the HIV-1 RT 415 site and reported with TAAR1 agonist activity at EC₅₀ = 312 nM for the simpler 2-chloro-6-fluorophenethylamine fragment at human TAAR1) [1] and the bromophenethylamine motif (4-bromophenethylamine/ZH8651 is a validated TAAR1 dual Gs/Gq pathway agonist with cryo-EM structural characterization, PDB: 8WC4/8WC8) [2]. By combining both pharmacophoric elements in a single 1,2-diarylethylamine scaffold, this compound offers a unique starting point for designing bitopic or dual-target GPCR ligands. The primary amine enables facile conjugation to fluorescent probes or biotin tags for target engagement studies, while the hydrochloride salt form ensures compatibility with aqueous biological assay conditions [3].

Medicinal Chemistry Building Block for Kinase and Enzyme Inhibitor Synthesis

As a primary amine-containing building block with MW 328.60 (free base), this compound falls within the favorable fragment-to-lead molecular weight range (300-350 Da) and contains multiple synthetic diversification points [1]. The bromine atom on the C1-phenyl ring enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for late-stage diversification, while the primary amine permits amide, sulfonamide, urea, and reductive amination chemistries [2]. The 2-chloro-6-fluorophenyl group is a recognized privileged substructure in kinase inhibitor design, appearing in approved drugs targeting VEGFR, EGFR, and other tyrosine kinases [3]. This compound is well-suited as a key intermediate for medicinal chemistry groups synthesizing focused libraries for kinase selectivity profiling or for fragment-merging strategies in lead optimization programs.

Quote Request

Request a Quote for 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.